1,4-Dithiaspiro[4.5]decan-8-one
Description
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQPJVENZHPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475202 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54531-74-7 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 1,4 Dithiaspiro 4.5 Decan 8 One
Established Synthetic Routes
The most common pathways to 1,4-Dithiaspiro[4.5]decan-8-one begin with readily available cyclic precursors that are first converted into the key intermediate, 1,4-cyclohexanedione (B43130). Subsequent selective monothioketalization with ethane-1,2-dithiol affords the target compound.
Multi-Step Preparations from Cyclohexane-1,4-diol
A logical and frequently employed route commences with cyclohexane-1,4-diol. This process involves a two-step sequence: the oxidation of the diol to the corresponding diketone, followed by selective monoprotection.
Oxidation of Cyclohexane-1,4-diol: The initial step is the oxidation of cyclohexane-1,4-diol to 1,4-cyclohexanedione. This transformation can be accomplished using a variety of oxidizing agents. Common laboratory-scale methods might employ chromic acid-based reagents. For greener and more industrially scalable processes, catalytic methods are preferred. These include oxidation with hydrogen peroxide in the presence of a tungstate (B81510) catalyst or catalytic dehydrogenation over a composite metal catalyst. google.comnih.gov The choice of oxidant and reaction conditions is crucial to ensure high conversion and prevent over-oxidation or side reactions. nih.govresearchgate.net
Selective Monothioketalization: The resulting 1,4-cyclohexanedione possesses two chemically equivalent carbonyl groups. To form the desired product, a selective reaction with one equivalent of ethane-1,2-dithiol is necessary. This reaction is typically catalyzed by a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid) in an inert solvent. Precise control over the stoichiometry of the reactants is essential to maximize the yield of the mono-adduct and minimize the formation of the bis-thioketal, 1,4,10,13-tetrathiadispiro[4.2.4.2]tetradecane.
Routes Initiating from p-Methoxyphenol via Birch Reduction and Oxidation
An alternative established pathway utilizes an aromatic precursor, p-methoxyphenol, to generate the 1,4-cyclohexanedione intermediate through a Birch reduction. google.com This method is particularly useful for creating the cyclohexanedione core structure from simple aromatic compounds.
Birch Reduction: The process begins with the Birch reduction of p-methoxyphenol. This dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, reduces the aromatic ring to yield a dihydroanisole derivative (a vinyl enol ether). rsc.orgmasterorganicchemistry.com
Monothioketalization: As with the previous route, the final step is the selective acid-catalyzed reaction of the synthesized 1,4-cyclohexanedione with one equivalent of ethane-1,2-dithiol to yield this compound.
Optimized and Efficient Synthetic Procedures
Optimization of the synthesis of this compound primarily targets the critical thioketalization step. Research focuses on improving reaction rates, yields, and selectivity by exploring various catalysts and reaction conditions.
Yield Enhancement and Reaction Condition Optimization
The efficiency of thioketal formation is highly dependent on the catalytic system employed. A range of catalysts can be used, from traditional Brønsted and Lewis acids to modern solid-supported reagents. The choice of solvent also plays a significant role, with some procedures favoring solvent-free conditions for environmental and efficiency benefits. mdpi.comorganic-chemistry.org Optimization studies have explored variables such as catalyst loading, temperature, and reaction time to maximize the yield of the desired monoprotected product.
The table below summarizes various catalytic systems used for the thioketalization of carbonyl compounds, which are applicable to the synthesis of this compound.
Table 1: Catalytic Systems for Thioketalization
| Catalyst | Solvent | Temperature | Key Advantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | 60°C | High yield, readily available. researchgate.net |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloroethane (DCE) | 80°C | Commonly used Lewis acid, effective for many substrates. acs.orgnih.gov |
| Hafnium Triflate [Hf(OTf)₄] | Dichloromethane (DCM) | Room Temp. | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org |
| Perchloric Acid on Silica (HClO₄-SiO₂) | Solvent-free | Room Temp. | High efficiency, reusable catalyst, chemoselective. mdpi.com |
| Iodine (I₂) | Solvent-free | Not specified | Mild conditions, effective for various carbonyl compounds. organic-chemistry.org |
| Tungstophosphoric Acid | Solvent-free | Not specified | Highly selective, excellent yields. organic-chemistry.org |
Comparative Analysis of Synthetic Methodologies
Different catalysts offer distinct advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact. Strong acids like sulfuric acid are effective but can be corrosive and lead to side reactions with sensitive substrates. researchgate.net Lewis acids such as boron trifluoride etherate are common but are moisture-sensitive and require stoichiometric amounts in some cases. acs.orgnih.gov
Heterogeneous, solid-supported catalysts like HClO₄-SiO₂ present a significant improvement. mdpi.com They offer high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones, for instance. Furthermore, these catalysts are often reusable, simplifying product purification and reducing chemical waste, which aligns with the principles of green chemistry. Solvent-free conditions, often paired with these solid catalysts, further enhance the efficiency and environmental friendliness of the synthesis. mdpi.comorganic-chemistry.org
Table 2: Comparative Analysis of Catalyst Types
| Catalyst Type | Examples | Pros | Cons |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, p-TsOH | Inexpensive, readily available | Corrosive, harsh conditions, potential for side reactions |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, TiCl₄ | High reactivity, widely used | Moisture sensitive, can be difficult to handle, may require stoichiometric amounts |
| Solid-Supported Acids | HClO₄-SiO₂, Tungstophosphoric Acid | High selectivity, reusable, mild conditions, environmentally friendly | Higher initial cost, may have lower activity for hindered ketones |
| Halogen Catalysts | Iodine (I₂) | Mild, inexpensive, effective | May not be suitable for all substrates |
Emerging Synthetic Strategies
Modern synthetic chemistry seeks to develop methodologies that are faster, more energy-efficient, and environmentally benign. For the synthesis of this compound and related compounds, microwave-assisted synthesis represents a significant emerging strategy.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. ijpsjournal.comnih.gov The application of microwave energy to the acid-catalyzed thioketalization of 1,4-cyclohexanedione can accelerate the reaction, minimize the formation of byproducts, and potentially allow for solvent-free conditions, further enhancing its "green" credentials. nih.govresearchgate.net This approach is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for further research.
Reactivity and Transformational Chemistry of 1,4 Dithiaspiro 4.5 Decan 8 One
Chemical Transformations of the Ketone Functionality
The ketone group at the C-8 position is the primary site for chemical reactions, undergoing transformations typical of carbonyl compounds, such as nucleophilic additions and reductions.
The carbonyl carbon of 1,4-Dithiaspiro[4.5]decan-8-one is electrophilic and susceptible to attack by various nucleophiles. youtube.com This reactivity allows for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
Common nucleophilic addition reactions applicable to ketones like this compound include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone results in the formation of a tertiary alcohol upon acidic workup. organic-chemistry.orgchemguide.co.uklibretexts.org The dithiaspiro moiety is stable under the basic conditions of the Grignard reaction, allowing for selective addition to the ketone. masterorganicchemistry.com
Wittig Reactions: The reaction with a phosphonium (B103445) ylide (Wittig reagent) converts the ketone into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orglibretexts.org This reaction is highly valuable for creating a carbon-carbon double bond at the C-8 position. The dithiaspiro group is unaffected by the conditions of the Wittig reaction. wikipedia.org
The formation of the 1,4-dithiaspiro[4.5]decane structure itself is a result of the nucleophilic addition of a dithiol to a diketone precursor, forming a stable cyclic thioacetal. youtube.comquimicaorganica.org
The ketone functionality of this compound can be reduced to the corresponding secondary alcohol, 1,4-Dithiaspiro[4.5]decan-8-ol. This transformation can be achieved through various chemical and biological methods, which can offer high levels of selectivity.
A key aspect of the chemistry of this compound is the ability to selectively reduce the ketone group in the presence of the dithiaspiro (thioacetal) ring. Thioacetals are generally stable to many common reducing agents that readily reduce ketones. quimicaorganica.org
Standard hydride-donating reagents are effective for this purpose:
Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com It does not reduce the more robust thioacetal group, making it an ideal reagent for the chemo-selective reduction of this compound. masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ also reduces ketones to alcohols. masterorganicchemistry.comleah4sci.com The thioacetal group is resistant to LiAlH₄, allowing for the selective transformation of the ketone. khanacademy.org
It is important to note that while the thioacetal is stable to hydride reagents, it can be reduced to a methylene (B1212753) group (-CH₂-) using Raney nickel, a process known as desulfurization. youtube.comyoutube.com This highlights the importance of choosing the correct reagent to achieve the desired chemo-selective reduction to the hydroxyl derivative.
Biocatalysis has emerged as a powerful tool for the asymmetric reduction of ketones, offering high enantioselectivity under mild, environmentally friendly conditions. quimicaorganica.org The use of whole-cell microorganisms, such as baker's yeast (Saccharomyces cerevisiae), is particularly advantageous as they contain the necessary oxidoreductase enzymes and cofactor regeneration systems. masterorganicchemistry.com
Research has demonstrated the effective reduction of various dithiaspiro ketones, including this compound, using strains of Saccharomyces cerevisiae. These biocatalytic reductions are known for their high degree of stereochemical control.
The enzymes present in Saccharomyces cerevisiae exhibit broad substrate specificity, enabling the reduction of a variety of cyclic ketones. quimicaorganica.org Studies on dithiaspiro ketones have shown that S. cerevisiae can reduce different positional isomers, such as 1,4-dithiaspiro[4.5]decan-6-one, -7-one, and -8-one. This indicates that the yeast's enzymatic machinery can accommodate variations in the position of the carbonyl group within the spirocyclic framework. However, the efficiency and stereoselectivity of the reduction can be influenced by the substrate's structure. masterorganicchemistry.com The enzymes within the yeast, such as those belonging to the reductase family, can accept a range of substrates including aliphatic and aromatic ketones. quimicaorganica.org
A significant advantage of using Saccharomyces cerevisiae for the reduction of prochiral ketones like this compound is the high level of enantiofacial selectivity, leading to the formation of optically active alcohols. quimicaorganica.org This selectivity is governed by the stereochemical preference of the alcohol dehydrogenases or ketoreductases within the yeast.
The stereochemical outcome of these reductions can often be predicted by Prelog's rule . This rule states that the hydride from the cofactor (like NADPH) is delivered to the Re-face of the carbonyl group, which results in the formation of an (S)-configured alcohol, assuming the larger substituent has higher priority. masterorganicchemistry.compearson.com
In the biocatalytic reduction of various dithiaspiro ketones using new strains of Saccharomyces cerevisiae (JCM 1819 and JCM 2214), high enantiofacial selectivity has been observed. For example, the reduction of related dithiaspiro ketones yielded the corresponding (S)-alcohols with high enantiomeric excess (ee), in some cases up to 99%.
**Table 1: Biocatalytic Reduction of Dithiaspiro Ketones with *Saccharomyces cerevisiae***
| Substrate | Yeast Strain | Conversion (%) | Product | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|---|
| 1,4-dithiaspiro[4.5]decan-6-one | JCM 1819 | 95 | 1,4-dithiaspiro[4.5]decan-6-ol | 86.6 | S |
| 1,4-dithiaspiro[4.5]decan-6-one | JCM 2214 | 82 | 1,4-dithiaspiro[4.5]decan-6-ol | 85.8 | S |
| 1,4-dithiaspiro[4.5]decan-7-one | JCM 1819 | 100 | 1,4-dithiaspiro[4.5]decan-7-ol | 97.2 | S |
| 1,4-dithiaspiro[4.5]decan-7-one | JCM 2214 | 97 | 1,4-dithiaspiro[4.5]decan-7-ol | 95.6 | S |
This high degree of stereochemical control makes biocatalytic reduction a valuable method for synthesizing chiral building blocks from dithiaspiro ketones.
Biocatalytic Reduction utilizing Microorganisms (Saccharomyces cerevisiae)
Condensation Reactions, including Knoevenagel Condensation (e.g., with Meldrum's Acid)
The ketone functionality of this compound readily participates in condensation reactions. A notable example is the Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst.
In the context of this compound, it can react with compounds like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to yield a condensed product. This transformation is valuable for introducing new functional groups and extending the carbon framework of the molecule. The resulting product can then undergo further modifications, highlighting the synthetic utility of this reaction pathway.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions |
| This compound | Active Methylene Compound (e.g., Meldrum's Acid) | Knoevenagel Condensation | Basic Catalyst |
Reactivity Pertaining to the 1,4-Dithiaspiro Moiety
The 1,4-dithiaspiro group, a cyclic thioacetal, is a robust protecting group for the ketone. However, its reactivity extends beyond simple protection, offering avenues for further functionalization.
| Reagent/Method | Description |
| Mercury(II) salts (e.g., HgCl2/CaCO3) | A classic and effective method for thioacetal cleavage. |
| Oxidative methods (e.g., NBS, DDQ) | Utilizes oxidizing agents to cleave the C-S bonds. |
| Other methods | Various other reagents and conditions have been reported for specific substrates. |
The sulfur atoms within the dithiane ring can also be targeted for chemical modification. For instance, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones. These transformations can alter the electronic properties and reactivity of the molecule, opening up new possibilities for further synthetic manipulations.
Construction of Advanced Molecular Architectures
The unique structural features of this compound make it an excellent starting material for the synthesis of more complex and intricate molecular structures.
The double bond introduced through reactions like the Knoevenagel condensation can serve as a handle for cycloaddition reactions. youtube.com For example, it can act as a dienophile in a Diels-Alder reaction, allowing for the construction of new ring systems. youtube.com These annulation pathways are powerful tools for building polycyclic frameworks found in many natural products and biologically active molecules. youtube.com
The strategic functionalization of this compound has been employed in the synthesis of various complex molecules. For instance, it has been used as a key intermediate in the preparation of spirocyclic compounds with potential applications in medicinal chemistry. Research has shown its utility in synthesizing derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, which have been investigated as inhibitors of the mitochondrial permeability transition pore. nih.gov Furthermore, modifications of the dithiaspiro moiety have been explored to create analogs with altered biological activities, such as potent and selective 5-HT1A receptor agonists. unimore.it
| Starting Material | Synthetic Target | Key Transformations |
| This compound | 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | Multi-step synthesis involving functionalization of the ketone and subsequent ring formation. nih.gov |
| This compound | 5-HT1A receptor agonists | Modification of the dithiaspiro ring and subsequent coupling with an appropriate amine-containing fragment. unimore.it |
Advanced Spectroscopic and Structural Characterization of 1,4 Dithiaspiro 4.5 Decan 8 One and Its Molecular Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 1,4-Dithiaspiro[4.5]decan-8-one , both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
The ¹H NMR spectrum of This compound is expected to show distinct signals for the protons in the dithiolane and cyclohexanone (B45756) rings. The protons of the ethylenedithiol group would likely appear as a complex multiplet, while the protons on the cyclohexanone ring would exhibit chemical shifts influenced by the adjacent carbonyl group and the spirocyclic center.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The spiro carbon, bonded to two sulfur atoms, would also have a distinct chemical shift.
Due to the limited availability of specific experimental data for This compound , a data table of expected chemical shifts is not provided. However, analysis of related dithiaspiro[4.5]decane derivatives can offer insights into the expected spectral regions for the various proton and carbon signals.
To definitively assign the proton and carbon signals and to understand the connectivity of atoms within the molecule, 2D NMR experiments are crucial. Correlation Spectroscopy (COSY) is a powerful technique that reveals proton-proton (¹H-¹H) coupling relationships. In the context of This compound , COSY would be used to establish the connectivity of protons within the cyclohexanone ring and the dithiolane ring. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the molecular framework. This technique is invaluable for distinguishing between isomeric structures and for confirming the proposed connectivity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The FTIR spectrum of This compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1725 cm⁻¹ for a saturated six-membered ring ketone. The presence of C-S bonds would give rise to weaker absorptions in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aliphatic rings would be observed around 2850-3000 cm⁻¹.
An FT-IR library entry for the related compound, 1,4-Dithiaspiro[4.5]decan-8-ol , is available, which would show a broad O-H stretching band instead of the sharp C=O stretch of the ketone.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For This compound , HRMS would confirm the molecular formula, C₈H₁₂OS₂. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of fragments related to the dithiolane and cyclohexanone rings. This data is instrumental in confirming the identity of the compound.
Computational Chemistry and Molecular Modeling Studies of 1,4 Dithiaspiro 4.5 Decan 8 One
Conformational Analysis and Molecular Mechanics
The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to interact with biological receptors. For 1,4-Dithiaspiro[4.5]decan-8-one, the structure consists of a cyclohexane (B81311) ring fused in a spiro fashion to a 1,3-dithiolane (B1216140) ring. The flexibility of the six-membered cyclohexane ring allows it to adopt several conformations, primarily the stable "chair" form and the more flexible "boat" and "twist-boat" forms.
Molecular mechanics calculations, which use classical physics to model the forces between atoms, are employed to determine the most stable conformations and the energy barriers between them. youtube.com For the parent cyclohexanone (B45756), the chair conformation is the most stable. In this compound, the bulky dithiolane ring introduces steric considerations. The chair conformation of the cyclohexanone ring is still expected to be the most stable. The dithiolane ring itself adopts an "envelope" or "twist" conformation.
Computational studies on similar cycloketones show that the energy differences between conformers can be calculated to predict their relative populations at equilibrium. researchgate.net While specific data for this compound is not abundant, analogous systems provide insight into the expected conformational preferences.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer (Cyclohexane Ring) | Relative Energy (kcal/mol) | Key Structural Feature |
| Chair | 0.0 (Global Minimum) | Staggered C-C bonds, minimizing torsional strain. |
| Twist-Boat | ~5.5 | Avoids flagpole interactions of the pure boat form. |
| Boat | ~6.9 | Eclipsed C-C bonds and flagpole steric hindrance. |
Note: Data is estimated based on values for cyclohexanone and may vary for the dithiaspiro compound.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed picture of the electronic structure of a molecule. sciensage.infoyoutube.com These methods are used to calculate properties like the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. sciensage.info
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor.
Table 2: Calculated Electronic Properties for a Spirocyclic Ketone Analog
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.8 D | Measure of overall molecular polarity |
Note: These values are representative for a generic spirocyclic ketone and would be specifically calculated for this compound in a dedicated study.
In Silico Ligand-Target Interactions: Focusing on Spirocyclic Scaffolds in Biological Systems
The 1,4-dithiaspiro[4.5]decane scaffold is a component of several ligands designed to interact with specific biological targets, such as neurotransmitter receptors. nih.gov Computational docking and structure-activity relationship studies are vital for understanding and optimizing these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the binding mode and identify key interactions. Studies on derivatives of 1,4-dithiaspiro[4.5]decane have shown their potential as ligands for the serotonin (B10506) 5-HT1A receptor, which is implicated in conditions like anxiety and depression. nih.gov
In these docking studies, the spirocyclic moiety typically anchors the ligand within a hydrophobic pocket of the receptor. nih.gov The carbonyl group or other functional groups on the scaffold can form specific hydrogen bonds with amino acid residues in the receptor's binding site, enhancing affinity. For example, derivatives of 1,4-dithiaspiro[4.5]decane have been docked into homology models of the 5-HT1A receptor to rationalize their binding affinities. nih.govnih.gov
Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are crucial for its biological effect. By synthesizing and testing a series of related compounds, researchers can build a model of how structural changes affect activity. nih.gov
For derivatives based on the spiro[4.5]decane framework, SAR studies have revealed important trends. For instance, replacing the oxygen atoms in the analogous 1,4-dioxaspiro[4.5]decane with sulfur to create the 1,4-dithiaspiro structure can influence selectivity for different receptor subtypes. nih.gov One study found that replacing oxygen atoms with sulfur led to a progressive decrease in affinity for alpha1 adrenoceptors while maintaining or enhancing affinity for the 5-HT1A receptor. nih.gov This led to the identification of a potent and selective 5-HT1A receptor partial agonist. nih.gov
Computational SAR approaches, like Comparative Molecular Field Analysis (CoMFA), can quantify the relationship between 3D structural properties (like steric bulk and electrostatic fields) and biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts.
Table 3: Structure-Activity Relationship for 5-HT1A Receptor Ligands with a Spirocyclic Core
| Compound Modification | Spirocyclic Core | Linker/Amine Chain | Effect on 5-HT1A Affinity |
| Lead Compound | 1,4-Dioxaspiro[4.5]decane | Arylpiperazine | Potent Agonist |
| Derivative 1 | 1-Oxa-4-thiaspiro[4.5]decane | Arylpiperazine | Maintained or slightly increased affinity |
| Derivative 2 | 1,4-Dithiaspiro[4.5]decane | Arylpiperazine | Maintained affinity, increased selectivity over α1 |
| Derivative 3 | 1,4-Dithiaspiro[4.5]decane | Flexible Amine Chain | Potent and selective partial agonist. nih.gov |
Role As a Strategic Intermediate and Precursor in Modern Organic Research
Applications in Natural Product Total Synthesis
The structural framework of 1,4-Dithiaspiro[4.5]decan-8-one makes it an adept precursor in the intricate pathways of natural product synthesis.
This improved availability of the dithioacetal (this compound) allows for its direct use in preparing crucial dienophiles for the synthesis. Specifically, the condensation of this compound with Meldrum's acid yields the corresponding dienophile in an 86% yield, a significant improvement over previous methods. tandfonline.com This dienophile subsequently undergoes a smooth cycloaddition reaction, forming the core structure required for the aphidicolin (B1665134) framework. tandfonline.com This strategic use of the dithiaspiro ketone streamlines the synthesis, avoiding less efficient steps like transthioacetalization that were part of earlier synthetic routes. tandfonline.com
Development of Advanced Probes and Scaffolds for Chemical Biology
The rigid spirocyclic core of this compound provides a robust scaffold for developing novel molecules aimed at biological targets.
The 1,4-dithiaspiro[4.5]decane moiety has been successfully employed as a scaffold in the design of new ligands for neurotransmitter receptors, particularly the 5-HT₁A serotonin (B10506) receptor. nih.gov In a study aimed at developing potent and selective 5-HT₁A receptor agonists, researchers synthesized a series of derivatives by modifying a lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. nih.govepa.gov
By replacing the 1,4-dioxaspiro core with a 1,4-dithiaspiro[4.5]decane system and modifying the amine chain, scientists were able to enhance the affinity, potency, and efficacy for the 5-HT₁A receptor. nih.govunimore.it This isosteric replacement of oxygen with sulfur atoms was found to be favorable for activity at the target receptor. unimore.it The research identified novel partial agonists with high potency and selectivity, with one compound in particular, compound 15 (2-((1,4-dithiaspiro[4.5]decan-2-yl)methylamino)-N-(2-methoxyphenyl)acetamide), showing outstanding potency (pD₂ = 9.58) and efficacy (Eₘₐₓ = 74%). nih.govepa.gov This compound also demonstrated promising neuroprotective and antinociceptive activity in further testing. nih.gov These findings underscore the value of the 1,4-dithiaspiro[4.5]decane scaffold in medicinal chemistry for generating new therapeutic candidates. nih.gov
Table 1: Biological Activity of 1,4-Dithiaspiro[4.5]decane Analogues
| Compound | Modification from Lead Structure | 5-HT₁A Receptor Affinity (pKi) | Agonist Potency (pD₂) | Efficacy (Eₘₐₓ %) |
|---|---|---|---|---|
| 13 | 1,4-dithiaspiro[4.5]decane core + piperazine (B1678402) ring | 7.91 | 7.42 | 37 |
| 14 | 1,4-dithiaspiro[4.5]decane core + flexible amine chain | 8.86 | 8.46 | 85 |
| 15 | 1,4-dithiaspiro[4.5]decane core + modified flexible amine | 9.21 | 9.58 | 74 |
Data sourced from Franchini, S. et al., European Journal of Medicinal Chemistry, 2017. nih.govunimore.it
Future Research Trajectories and Scholarly Perspectives
Innovations in Synthetic Methodologies and Catalysis
Future research in the synthesis of 1,4-dithiaspiro[4.5]decan-8-one and its analogs is expected to prioritize efficiency, sustainability, and versatility. While traditional methods involving the reaction of 1,4-cyclohexanedione (B43130) with 1,2-ethanedithiol (B43112) are established, innovations are anticipated in the realm of catalysis to improve yields and reaction conditions.
Key areas for future investigation include:
Development of Novel Catalysts: Research into more effective and selective catalysts for thioacetalization is ongoing. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) and tungstophosphoric acid have been shown to be effective for the formation of thioacetals from various carbonyl compounds under mild conditions. organic-chemistry.org Future work may explore other Lewis acids, solid-supported catalysts for easier removal and recycling, and organocatalysts to promote greener synthetic routes.
Green Chemistry Approaches: The use of ionic liquids as reusable reaction media presents a promising avenue for sustainable synthesis, as demonstrated in the preparation of the oxygen analog, 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com Similar strategies could be adapted for the dithia- counterpart. Sonochemical methods, which use ultrasound to promote reactions, have also been successfully used to synthesize related spiro compounds and could be applied here to potentially reduce reaction times and energy consumption. researchgate.net
One-Pot Syntheses: Designing multi-component, one-pot reactions that construct the spirocyclic system from simpler, acyclic precursors would represent a significant increase in synthetic efficiency.
A comparison of existing and potential catalytic systems highlights the trend towards milder and more efficient protocols.
| Catalyst/Method | Typical Substrates | Key Advantages & Future Potential | Reference |
|---|---|---|---|
| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | High yields, tolerates sensitive functional groups, potential for asymmetric synthesis. | organic-chemistry.org |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Aldehydes, Ketones, Acetals | Solvent-free conditions, high selectivity, applicable to sterically hindered ketones. | organic-chemistry.org |
| Ionic Liquids | Diones, Glycols | Catalyst/solvent recycling, high yields, potential for continuous flow processes. | chemicalbook.com |
| Supported-Amine Catalysts | Various carbonyls and thiols | High efficiency over many cycles, demonstrated in cascade synthesis of other spiro-sulfur heterocycles. | rsc.org |
Unveiling Novel Reactivity and Rearrangement Pathways
Beyond its role as a protective group, the this compound scaffold holds potential for novel chemical transformations. Future studies are expected to explore its reactivity under various conditions to uncover new rearrangement pathways and synthetic applications.
Lewis Acid-Promoted Reactions: The interaction of the dithiolane ring with Lewis acids can lead to the formation of thionium (B1214772) ions, which are versatile intermediates for carbon-carbon bond formation. nih.govacs.org Mechanistic investigations suggest that the reaction pathway can be controlled, for example, in Friedel-Crafts type reactions, where either the thioacetal forms first or an initial arylation is followed by thioacetalization. nih.govacs.org Probing the reactivity of this compound with a wider range of Lewis acids and nucleophiles could unveil new synthetic routes.
Rearrangement Reactions: Acid-catalyzed rearrangements of the spirocyclic system could lead to the formation of different ring structures. The stability of the five-membered dithiolane ring compared to the six-membered cyclohexane (B81311) ring suggests that rearrangements might be induced under specific thermal, photochemical, or catalytic conditions, providing access to unique molecular architectures.
Rational Design of Derivatives for Targeted Research Applications
The true potential of this compound lies in its use as a scaffold for creating new molecules with specific functions. The spirocyclic nature of the core imparts a rigid, three-dimensional geometry that is highly desirable in medicinal chemistry and materials science. researchgate.net
Medicinal Chemistry: Spiro compounds are considered "privileged scaffolds" in drug discovery. researchgate.netnih.gov Derivatives of related spiroketones and spiro-heterocycles have shown a wide range of biological activities. nih.govmdpi.com Future research will likely focus on synthesizing derivatives of this compound for biological screening. For example, replacing oxygen with sulfur in related spiro-analogs has been shown to modulate receptor binding affinity and selectivity, a strategy that could be applied to design new therapeutic agents, such as selective 5-HT1A receptor agonists for pain management. unimore.it The synthesis of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives has led to potent inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. nih.govnih.gov This highlights the potential of spiro-scaffolds in developing treatments for complex diseases.
Materials Science: The rigid structure and presence of heteroatoms could be exploited in the design of novel materials. Derivatives could be explored as components of polymers, liquid crystals, or molecular switches. researchgate.net
The following table outlines potential research applications based on the modification of the core structure.
| Modification Site | Potential Derivative Class | Targeted Research Application | Reference |
|---|---|---|---|
| Cyclohexanone (B45756) Ring | Substituted spiroketones | Probes for receptor binding, building blocks for complex natural products. | nih.govunimore.it |
| Carbonyl Group | Spiro-oximes, Spiro-hydrazones, Spiro-heterocycles | Anticancer agents, enzyme inhibitors, antimicrobial compounds. | nih.govmdpi.com |
| Dithiolane Ring | Oxidized sulfur species (sulfoxides, sulfones) | Modulation of electronic properties, new ligand design. | unimore.it |
| Entire Scaffold | Polymerized spiro-units | High-performance polymers, materials with unique optical properties. | researchgate.net |
Advanced Computational Studies for Predictive Research
Computational chemistry is poised to play a crucial role in directing future experimental work on this compound. Density Functional Theory (DFT) and other ab initio methods can provide deep insights into the molecule's structure, properties, and reactivity.
Conformational Analysis: Predicting the most stable conformations of the flexible six-membered ring and how it is influenced by substituents is critical for understanding its reactivity and designing derivatives that fit into specific biological binding pockets.
Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack, calculate reaction barriers, and elucidate reaction mechanisms. nih.gov For example, DFT studies on related thioxopyrimidines have been used to analyze frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and global reactivity descriptors. researchgate.net Such analyses can help predict the outcome of unknown reactions and guide the selection of reagents and conditions.
Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized derivatives by comparing theoretical predictions with experimental results. researchgate.net
Docking Studies: In medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to protein targets, allowing for the rational design of more potent and selective inhibitors or agonists. unimore.itnih.gov
Mechanistic Organic Chemistry Investigations
A fundamental understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing transformations and discovering new ones.
Thioacetalization Mechanism: While the general mechanism of acid-catalyzed thioacetal formation is known, involving protonation of the carbonyl, nucleophilic attack by sulfur, and subsequent dehydration, detailed kinetic and computational studies can provide a more nuanced picture. youtube.comyoutube.com Investigating the role of different catalysts, such as BF₃, can reveal subtle mechanistic pathways and intermediates. youtube.com
Mechanisms of Rearrangement: Future work should focus on elucidating the precise mechanistic pathways of any discovered rearrangement reactions. This can be achieved through a combination of techniques, including isotope labeling studies, identification of intermediates, and computational modeling of transition states.
Nucleophilic Addition and Enolate Chemistry: The ketone functionality allows for a rich array of reactions. Detailed mechanistic studies of aldol (B89426) condensations, Michael additions, and other enolate-based reactions involving this specific spiroketone will be valuable. Computational studies on the reaction of thiols with α,β-unsaturated carbonyls have highlighted the importance of base catalysis and the conformation of the substrate in determining reactivity and the reaction mechanism. nih.gov These insights can be applied to reactions involving derivatives of this compound.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
